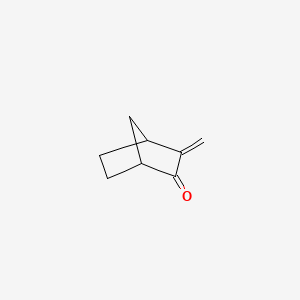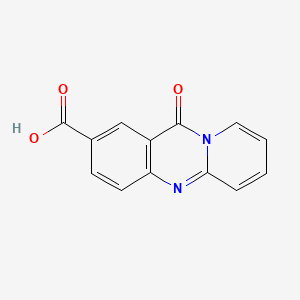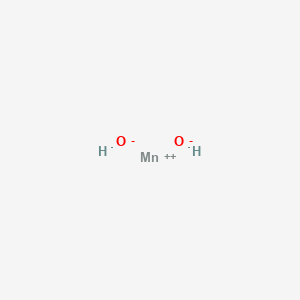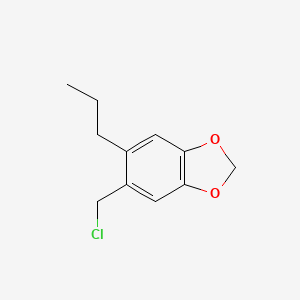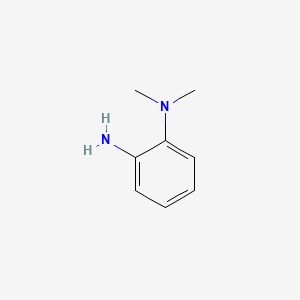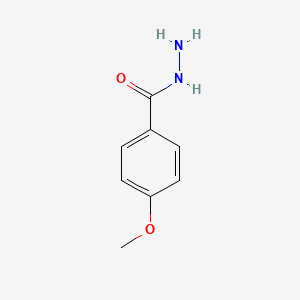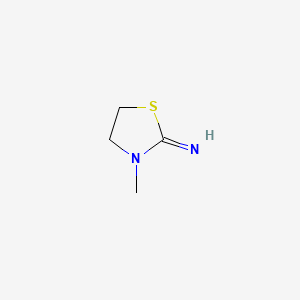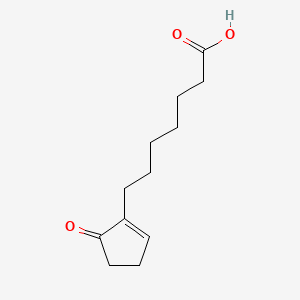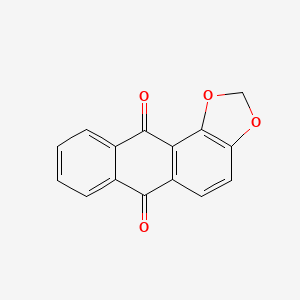
Morindaparvin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morindaparvin A is an anthraquinone.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties in Leukemia Treatment
Morindaparvin A, isolated from Morinda parvifolia, has demonstrated significant cytotoxic properties, particularly in the context of leukemia treatment. Studies have identified morindaparvin A as a potent antileukemic compound due to its ability to induce cytotoxicity in cancer cells (Chang & Lee, 1984).
Anticancer Effects
Research on Morinda parvifolia, the source of morindaparvin A, has led to the discovery of various compounds, including morindaparvins C-G, that exhibit moderate cytotoxic effects against human cancer cell lines by up-regulating p53 transcriptional activity. This suggests potential applications of morindaparvin A in cancer therapy (Kang et al., 2016).
Enhancing p53 mRNA Expression
Morindaparvin A has been studied for its impact on p53 mRNA expression. The research indicates that compounds derived from Morinda parvifolia, including morindaparvin A, significantly enhance p53 mRNA expression in A2780 cells, hinting at its potential in regulating cancer cell growth and apoptosis (Su et al., 2018).
Hepatoprotective Activity
Morindaparvin A-related compounds have demonstrated hepatoprotective activities. They have shown efficacy in reducing levels of liver enzymes in animal models of hepatitis, suggesting a potential therapeutic application in liver protection and treatment of liver diseases (Su et al., 2019).
Eigenschaften
CAS-Nummer |
41621-32-3 |
|---|---|
Produktname |
Morindaparvin A |
Molekularformel |
C15H8O4 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
naphtho[2,3-g][1,3]benzodioxole-6,11-dione |
InChI |
InChI=1S/C15H8O4/c16-13-8-3-1-2-4-9(8)14(17)12-10(13)5-6-11-15(12)19-7-18-11/h1-6H,7H2 |
InChI-Schlüssel |
YBXYYSSRAZPEGN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
41621-32-3 |
Synonyme |
morindaparvin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



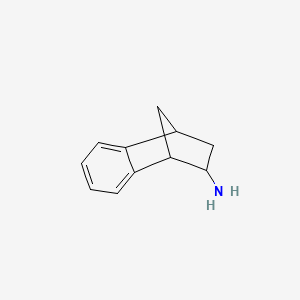
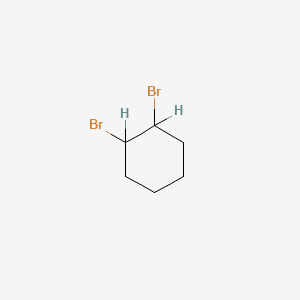
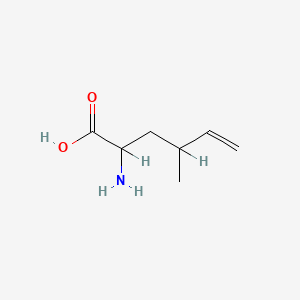
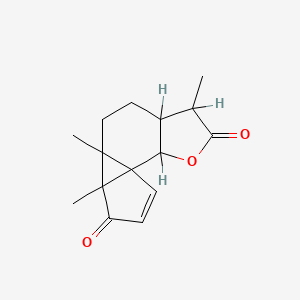
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)

